N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide
Overview
Description
N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide, also known as EBTAH, is a novel compound that has attracted scientific interest due to its potential applications in various fields. EBTAH is a hydrazone derivative that contains a benzimidazole moiety, which is known for its pharmacological properties.
Mechanism of Action
The mechanism of action of N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide is not fully understood. However, it has been suggested that this compound exerts its pharmacological effects through the inhibition of various enzymes and signaling pathways. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the inflammatory response. In addition, this compound has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor involved in the regulation of various genes related to inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. In addition, this compound has been found to decrease the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT), which protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has several advantages for lab experiments. Firstly, it is a relatively simple compound to synthesize, which makes it accessible for researchers. Secondly, this compound has been found to have a low toxicity profile, which makes it a safe compound to use in vitro and in vivo experiments. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for the research on N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide. Firstly, more studies are needed to elucidate the mechanism of action of this compound and its interactions with various enzymes and signaling pathways. Secondly, the potential applications of this compound in the treatment of various diseases should be further explored, particularly in preclinical and clinical studies. Finally, the development of new derivatives of this compound with improved pharmacological properties should be investigated.
Scientific Research Applications
N'-(4-ethoxybenzylidene)-2-[(1-ethyl-1H-benzimidazol-2-yl)thio]acetohydrazide has been studied extensively for its potential applications in various fields. In the pharmaceutical industry, this compound has been shown to exhibit antitumor, antifungal, and antibacterial activities. In addition, this compound has been found to have anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various diseases such as cancer, diabetes, and neurodegenerative disorders.
properties
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]-2-(1-ethylbenzimidazol-2-yl)sulfanylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-3-24-18-8-6-5-7-17(18)22-20(24)27-14-19(25)23-21-13-15-9-11-16(12-10-15)26-4-2/h5-13H,3-4,14H2,1-2H3,(H,23,25)/b21-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRNXAJTCARFGG-FYJGNVAPSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)NN=CC3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C2=CC=CC=C2N=C1SCC(=O)N/N=C/C3=CC=C(C=C3)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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